molecular formula C13H16FN3 B14180128 5-(4-Fluorophenyl)-4-methyl-1-propyl-1H-imidazol-2-amine CAS No. 918801-76-0

5-(4-Fluorophenyl)-4-methyl-1-propyl-1H-imidazol-2-amine

Cat. No.: B14180128
CAS No.: 918801-76-0
M. Wt: 233.28 g/mol
InChI Key: HYOXNIQEKPDQTG-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-4-methyl-1-propyl-1H-imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a propyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-4-methyl-1-propyl-1H-imidazol-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, propylamine, and methylimidazole.

    Formation of Intermediate: The initial step involves the reaction of 4-fluoroaniline with propylamine under controlled conditions to form an intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization with methylimidazole in the presence of a suitable catalyst to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-4-methyl-1-propyl-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorophenyl group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted imidazole compounds with various functional groups.

Scientific Research Applications

5-(4-Fluorophenyl)-4-methyl-1-propyl-1H-imidazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-4-methyl-1-propyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-4-methyl-1-propyl-1H-imidazol-2-amine stands out due to its unique combination of a fluorophenyl group, a methyl group, and a propyl group attached to the imidazole ring. This specific arrangement of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various research and industrial applications.

Properties

CAS No.

918801-76-0

Molecular Formula

C13H16FN3

Molecular Weight

233.28 g/mol

IUPAC Name

5-(4-fluorophenyl)-4-methyl-1-propylimidazol-2-amine

InChI

InChI=1S/C13H16FN3/c1-3-8-17-12(9(2)16-13(17)15)10-4-6-11(14)7-5-10/h4-7H,3,8H2,1-2H3,(H2,15,16)

InChI Key

HYOXNIQEKPDQTG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(N=C1N)C)C2=CC=C(C=C2)F

Origin of Product

United States

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